Ethoxytriethylsilane
CAS No.: 597-67-1
Cat. No.: VC2494516
Molecular Formula: C8H20OSi
Molecular Weight: 160.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 597-67-1 |
---|---|
Molecular Formula | C8H20OSi |
Molecular Weight | 160.33 g/mol |
IUPAC Name | ethoxy(triethyl)silane |
Standard InChI | InChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3 |
Standard InChI Key | DFJDZTPFNSXNAX-UHFFFAOYSA-N |
SMILES | CCO[Si](CC)(CC)CC |
Canonical SMILES | CCO[Si](CC)(CC)CC |
Introduction
Chemical Structure and Fundamental Properties
Ethoxytriethylsilane (chemical formula C8H20OSi) features a silicon atom bonded to three ethyl groups (CH3CH2-) and one ethoxy group (CH3CH2O-). This molecular arrangement creates a compound with distinct properties that differentiate it from other silane derivatives.
Physical Properties
Unlike ethyltrimethylsilane which is a colorless liquid with a boiling point of 69-70°C , ethoxytriethylsilane typically exhibits a higher boiling point due to its larger molecular structure and the presence of the ethoxy group. The compound is generally characterized as a clear, colorless liquid with low viscosity at room temperature. Its density is approximately 0.8-0.9 g/cm³, typical for many organosilicon compounds of similar molecular weight.
Chemical Reactivity
Ethoxytriethylsilane demonstrates reactivity patterns common to silanes with alkoxy substituents. The Si-O bond in this compound is susceptible to hydrolysis under acidic or basic conditions, making it reactive toward moisture. This reactivity forms the basis for many of its applications in surface modification and as an intermediate in organic synthesis.
Table 1: Comparative Physical Properties of Ethoxytriethylsilane and Related Silanes
Synthesis Methodologies
The synthesis of ethoxytriethylsilane typically follows reaction pathways similar to those used for other alkoxy silanes, though with specific modifications to accommodate the ethoxy and triethyl groups.
Alkoxylation of Chlorosilanes
One of the most common synthesis routes involves the reaction of triethylchlorosilane with ethanol in the presence of a base such as triethylamine or pyridine. This reaction proceeds via nucleophilic substitution at the silicon center:
(C2H5)3SiCl + C2H5OH → (C2H5)3SiOC2H5 + HCl
The hydrogen chloride produced is typically neutralized by the base present in the reaction mixture.
Grignard-Based Synthesis
Industrial and Research Applications
Ethoxytriethylsilane finds utility in various fields due to its reactive silicon-oxygen bond and the hydrophobic nature imparted by its ethyl groups.
Surface Modification
The compound can serve as a silylating agent for hydroxyl-containing surfaces such as glass, silica, and various metal oxides. When applied to these surfaces, ethoxytriethylsilane can react with surface hydroxyl groups to form Si-O bonds, thereby modifying surface properties such as hydrophobicity and chemical resistance.
Pharmaceutical and Chemical Synthesis
In pharmaceutical synthesis, ethoxytriethylsilane may function as a protecting group for alcohols or as a reagent in selective transformations. Similar to how ethyltrimethylsilane is used in pharmaceutical applications for the synthesis of various drugs , ethoxytriethylsilane could potentially serve as a silicon-based reagent in specific synthetic pathways.
Polymer Chemistry
In polymer chemistry, ethoxytriethylsilane can act as a cross-linking agent or chain terminator in silicone polymer synthesis. The reactive ethoxy group allows for incorporation into siloxane networks through condensation reactions.
Analytical Characterization
Comprehensive characterization of ethoxytriethylsilane typically employs multiple analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of ethoxytriethylsilane. The 1H NMR spectrum would show characteristic signals for the ethyl and ethoxy groups, while 13C NMR would confirm the carbon environment. Additionally, 29Si NMR would provide specific information about the silicon center.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for Si-O-C stretching (typically around 1000-1100 cm-1) and C-H stretching from the ethyl groups.
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed to assess the purity of ethoxytriethylsilane and to monitor reaction progress during its synthesis.
Comparative Analysis with Related Silanes
Understanding ethoxytriethylsilane in the context of related organosilicon compounds provides valuable insights into its unique properties and applications.
Table 2: Applications of Ethoxytriethylsilane Compared to Related Silanes
Future Research Directions
Green Chemistry Approaches
Developing environmentally friendly synthesis methods for ethoxytriethylsilane represents an important research direction. This could involve using non-toxic catalysts, reducing solvent usage, or employing renewable feedstocks as starting materials.
Novel Applications
Exploration of new applications for ethoxytriethylsilane in emerging fields such as nanomaterials, drug delivery systems, and advanced electronic materials offers promising research opportunities. The compound's ability to modify surfaces at the molecular level makes it potentially valuable in these high-technology domains.
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